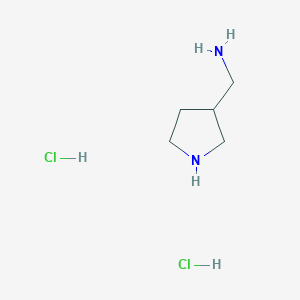
3,4,4-trifluorobut-3-en-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4-trifluorobut-3-en-1-amine hydrochloride (TFBAHCl) is a synthetic compound that has recently emerged as a promising tool for scientific research. TFBAHCl is a fluorinated amine derivative which is a derivative of trifluorobut-3-en-1-amine. It has a wide range of applications in the fields of chemistry, biology, and medicine. Its unique properties make it a valuable tool for researchers to explore the structure and function of molecules and their interactions with other molecules.
Aplicaciones Científicas De Investigación
3,4,4-trifluorobut-3-en-1-amine hydrochloride has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of organic compounds, for the study of enzyme kinetics, and for the study of organic reactions. It can also be used as a catalyst for the synthesis of peptides and proteins. In addition, 3,4,4-trifluorobut-3-en-1-amine hydrochloride can be used in the study of protein-protein interactions, in the study of enzyme-substrate interactions, and in the study of biophysical processes.
Mecanismo De Acción
The mechanism of action of 3,4,4-trifluorobut-3-en-1-amine hydrochloride is not yet fully understood. However, it is believed that the compound acts as a proton donor, transferring protons to other molecules. This proton transfer is believed to be responsible for the catalytic activity of 3,4,4-trifluorobut-3-en-1-amine hydrochloride. The proton transfer is also believed to be responsible for the inhibition of enzymes, as 3,4,4-trifluorobut-3-en-1-amine hydrochloride can bind to the active site of enzymes and prevent them from functioning.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4,4-trifluorobut-3-en-1-amine hydrochloride are not yet fully understood. However, it is believed that the compound can affect the activity of enzymes, proteins, and other molecules. In addition, 3,4,4-trifluorobut-3-en-1-amine hydrochloride is believed to interfere with the activity of some hormones and neurotransmitters. It is also believed to have an effect on cell signaling pathways, as well as on the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3,4,4-trifluorobut-3-en-1-amine hydrochloride in laboratory experiments is its stability. The compound is highly stable and does not decompose or react with other compounds under normal laboratory conditions. In addition, 3,4,4-trifluorobut-3-en-1-amine hydrochloride is relatively non-toxic, making it safe to use in laboratory experiments.
The main limitation of using 3,4,4-trifluorobut-3-en-1-amine hydrochloride in laboratory experiments is its low solubility. The compound is not very soluble in water, and its solubility in organic solvents is also low. This makes it difficult to use in experiments that require a high concentration of the compound.
Direcciones Futuras
Given the wide range of applications of 3,4,4-trifluorobut-3-en-1-amine hydrochloride, there are many potential future directions for research. One potential direction is to explore the use of 3,4,4-trifluorobut-3-en-1-amine hydrochloride in drug discovery and development. Another potential direction is to explore the use of 3,4,4-trifluorobut-3-en-1-amine hydrochloride in the synthesis of new compounds and materials. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 3,4,4-trifluorobut-3-en-1-amine hydrochloride and to develop new methods of synthesis and purification. Finally, research could be conducted to explore the potential applications of 3,4,4-trifluorobut-3-en-1-amine hydrochloride in the fields of medicine and biotechnology.
Métodos De Síntesis
3,4,4-trifluorobut-3-en-1-amine hydrochloride can be synthesized in a variety of ways. The most common synthetic route involves the reaction of trifluorobut-3-en-1-amine with hydrochloric acid. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of trifluorobut-3-en-1-amine with other acids such as sulfuric acid, nitric acid, and acetic acid. The reaction of trifluorobut-3-en-1-amine with anhydrous hydrogen fluoride is also a viable method of synthesis.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,4-trifluorobut-3-en-1-amine hydrochloride involves the reaction of 3,4,4-trifluorobut-3-en-1-ol with thionyl chloride to form 3,4,4-trifluorobut-3-en-1-yl chloride. This intermediate is then reacted with ammonia to form the desired product, 3,4,4-trifluorobut-3-en-1-amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,4,4-trifluorobut-3-en-1-ol", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4,4-trifluorobut-3-en-1-ol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 3,4,4-trifluorobut-3-en-1-yl chloride.", "Step 2: The resulting 3,4,4-trifluorobut-3-en-1-yl chloride is then reacted with ammonia in the presence of a solvent such as ethanol to form 3,4,4-trifluorobut-3-en-1-amine.", "Step 3: The 3,4,4-trifluorobut-3-en-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the desired product, 3,4,4-trifluorobut-3-en-1-amine hydrochloride." ] } | |
Número CAS |
110003-21-9 |
Nombre del producto |
3,4,4-trifluorobut-3-en-1-amine hydrochloride |
Fórmula molecular |
C4H7ClF3N |
Peso molecular |
161.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



